1-methyl-3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid
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Overview
Description
1-methyl-3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-morpholin-4-ylphenylhydrazine with 2-methyl-3-oxobutanoic acid in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
4-Bromo-2-methyl-2H-pyrazole-3-carboxylic acid: Used in various synthetic applications.
Uniqueness
1-methyl-3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for the development of novel therapeutic agents .
Properties
CAS No. |
1177316-62-9 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-methyl-5-(4-morpholin-4-ylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H17N3O3/c1-17-14(15(19)20)10-13(16-17)11-2-4-12(5-3-11)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3,(H,19,20) |
InChI Key |
HBJSKTPZUMZYKB-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)N3CCOCC3)C(=O)O |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)N3CCOCC3)C(=O)O |
Origin of Product |
United States |
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